molecular formula C11H18OSSi B106702 Trimethyl(2-phenoxyethylsulfanyl)silane CAS No. 16654-62-9

Trimethyl(2-phenoxyethylsulfanyl)silane

Cat. No.: B106702
CAS No.: 16654-62-9
M. Wt: 226.41 g/mol
InChI Key: HNEIEHLSYFASRF-UHFFFAOYSA-N
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Description

Trimethyl(2-phenoxyethylsulfanyl)silane is an organosilicon compound characterized by a silane core substituted with a phenoxyethylsulfanyl group and three methyl groups. Its molecular formula is C11H18OSSi, with an exact mass of 226.08476 g/mol . The structure combines a sulfur-containing (sulfanyl) moiety and a phenoxyethyl chain, enabling unique reactivity in organic synthesis, particularly in catalysis and functional group transformations.

Properties

CAS No.

16654-62-9

Molecular Formula

C11H18OSSi

Molecular Weight

226.41 g/mol

IUPAC Name

trimethyl(2-phenoxyethylsulfanyl)silane

InChI

InChI=1S/C11H18OSSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

HNEIEHLSYFASRF-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)SCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Trimethyl(2-phenoxyethylsulfanyl)silane with structurally or functionally related organosilicon compounds, emphasizing substituent effects, reactivity, and applications.

Structural and Functional Analogues

Reactivity and Catalytic Performance

  • Carbosilylation Efficiency : Trimethyl(2-phenylallyl)silane exhibits superior regio- and stereoselectivity in carbosilylation reactions compared to simpler allylsilanes (e.g., allyltrimethylsilane). Substituted allylsilanes with methyl or phenyl groups (e.g., Trimethyl(2-methylallyl)silane) achieve yields >80% in ynamide reactions, attributed to steric and electronic effects of substituents .
  • Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in this compound contrasts with the sulfonyl ethynyl group in Trimethyl((phenylsulfonyl)ethynyl)silane. The latter’s electron-withdrawing sulfonyl group enhances electrophilicity, enabling radical-mediated transformations .

Substituent Effects on Bioactivity and Toxicity

  • Structure-Activity Relationships (SAR) : In fungicidal silanes, substituents like isopropyl (iPr) or trifluoromethyl (CF3) at the ortho position of phenyl groups enhance activity against ascomycetes and basidiomycetes. Trimethyl silane (TMS) substituents rank lower in efficacy (SAR: 2-iPr > 2-CF3 ≥ 2-I > 2-TMS) .
  • Toxicity Trends: Substitution reduces toxicity in silanes. Methylsilane (unsubstituted) has a lower screening level (30 µg/m³) than Trimethylsilane (340 µg/m³) and Tetramethylsilane (1,300 µg/m³), suggesting this compound may exhibit moderate toxicity due to partial substitution .

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